2-(Pyrrolidin-3-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-pyrrolidin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLQVQGTZQCUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80616-50-8 | |

| Record name | Pyrrolidin-3-yl-acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Pyrrolidin-3-yl)acetic acid hydrochloride chemical properties

An In-Depth Technical Guide to 2-(Pyrrolidin-3-yl)acetic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. for (S)-isomer: 2738332-07-3), a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] This document details the compound's chemical and physical properties, reactivity profile, and established safety and handling protocols. Furthermore, it explores its critical role as a molecular scaffold, particularly in the synthesis of GABA (γ-aminobutyric acid) analogues and other neurologically active agents. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry.[3] Its non-planar, sp³-rich structure provides access to three-dimensional chemical space, a crucial attribute for enhancing binding affinity and selectivity to biological targets.[3] The stereogenic centers inherent to substituted pyrrolidines allow for fine-tuning of molecular geometry to optimize pharmacodynamic and pharmacokinetic profiles.[3]

2-(Pyrrolidin-3-yl)acetic acid, as a bifunctional molecule, combines the structural advantages of the pyrrolidine core with the reactive handles of a secondary amine and a carboxylic acid. This unique combination makes it an invaluable starting material for creating diverse chemical libraries and complex lead compounds, particularly in the exploration of central nervous system (CNS) therapeutics.

Molecular Identity and Physicochemical Properties

Chemical Structure and Identifiers

The hydrochloride salt enhances the compound's stability and water solubility, making it convenient for storage and use in aqueous reaction media.

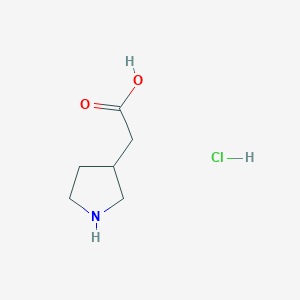

Caption: Structure of this compound.

-

IUPAC Name: 2-(Pyrrolidin-3-yl)acetic acid;hydrochloride[1]

-

Synonyms: (S)-Pyrrolidine-3-acetic acid HCl, (R)-2-(Pyrrolidin-3-yl)acetic acid hydrochloride[1][4]

-

Molecular Formula: C₆H₁₂ClNO₂[1]

-

Molecular Weight: 165.62 g/mol [1]

-

CAS Numbers:

Physicochemical Data

The physical properties of this compound are summarized below. Data for specific isomers are noted where available.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid/powder. | [5] |

| Solubility | Soluble in water. | [5] |

| Melting Point | Data not consistently available for the 3-yl isomer. The related 2-yl isomer melts at 171-174°C. | [6] |

| pKa | Not experimentally determined, but estimated based on the carboxylic acid (~2-4) and secondary ammonium (~10-11) groups. | N/A |

| XLogP3 | -2.6 (for the free base). | [7] |

Chemical Profile: Reactivity and Stability

The molecule's reactivity is dictated by its two primary functional groups: the carboxylic acid and the secondary amine (present as an ammonium salt).

-

Stability: The hydrochloride salt is stable under standard ambient conditions.[8] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[9]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[8][9]

-

Hazardous Decomposition: Under fire conditions, it may decompose to emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[8]

Key Chemical Transformations

The bifunctional nature of this compound allows for selective reactions at either the amine or the carboxylic acid terminus, typically after neutralization of the hydrochloride salt.

-

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to form a diverse range of amides. This is a cornerstone reaction for extending the molecular scaffold.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester. This modification is often used to mask the carboxylic acid or to improve properties like cell permeability.[5]

-

N-Acylation / N-Sulfonylation: The secondary amine can be readily acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to introduce a wide variety of substituents on the nitrogen atom.

-

N-Alkylation: The secondary amine can undergo reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, to generate tertiary amines.

Caption: Key reactivity pathways for the core molecule.

Synthesis and Analytical Characterization

Conceptual Synthetic Workflow

While multiple proprietary synthetic routes exist, a common strategy involves the construction of the pyrrolidine ring followed by the introduction or modification of the acetic acid side chain. A generalized workflow is presented below.

Caption: Generalized workflow for synthesis and purification.

Protocol: Representative Amide Coupling

This protocol serves as an illustrative example of how this compound is used in synthesis. It is a self-validating system where reaction completion is monitored chromatographically and the final product is validated by spectroscopic analysis.

Objective: To couple 2-(Pyrrolidin-3-yl)acetic acid with benzylamine.

Materials:

-

This compound

-

Benzylamine

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

Methodology:

-

Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to neutralize the hydrochloride and deprotonate the carboxylic acid. Stir for 10 minutes at room temperature.

-

Causality: DIPEA is a non-nucleophilic base used to form the carboxylate salt in situ without competing in the coupling reaction.

-

-

Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 20 minutes at 0°C.

-

Causality: EDC is the carbodiimide coupling agent that activates the carboxylic acid. HOBt is added to form an active ester intermediate, which suppresses racemization (if the alpha-carbon were chiral) and improves coupling efficiency by preventing the formation of stable O-acylisourea byproducts.

-

-

Coupling: Add benzylamine (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Monitoring: Track reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Causality: The acidic wash removes unreacted amine and basic byproducts. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

-

-

Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Applications in Drug Discovery and Neuroscience

The primary application of this compound is as a versatile building block for synthesizing more complex molecules with potential therapeutic value.

GABA Uptake Inhibitors

Several research programs have utilized the closely related pyrrolidine-2-yl-acetic acid scaffold to develop potent and selective inhibitors of GABA transporters (GATs).[10][11][12] These transporters are critical for regulating the concentration of the neurotransmitter GABA in the synaptic cleft. Inhibiting GABA reuptake can potentiate inhibitory neurotransmission, a mechanism relevant to treating conditions like epilepsy and anxiety.

Derivatives of pyrrolidine-acetic acids have shown significant inhibitory potency at GAT-1 and GAT-4 subtypes.[10][13][14] The pyrrolidine ring serves as a rigid scaffold that mimics the conformation of GABA, while substituents on the nitrogen and modifications to the acetic acid side chain are used to modulate potency and selectivity.[10] Although the cited studies focus on the 2-yl isomer, the 3-yl isomer represents a structurally distinct yet functionally analogous scaffold for exploring the same biological targets.

General CNS Drug Design

The pyrrolidine core is a common feature in a wide range of CNS-active drugs.[3] The ability to functionalize 2-(Pyrrolidin-3-yl)acetic acid at two distinct points allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns targeting CNS receptors and enzymes.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard Identification (GHS Classification)

Based on aggregated data, the compound is classified as follows:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[1]

-

Specific Target Organ Toxicity, Single Exposure: Category 3 (May cause respiratory irritation).[1]

Recommended Handling and PPE

A standard workflow for safe handling should always be followed.

References

- 1. (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2738332-07-3|(S)-2-(Pyrrolidin-3-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-2-(Pyrrolidin-3-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]

- 6. Pyrrolidin-2-YL-acetic acid hydrochloride|lookchem [lookchem.com]

- 7. (S)-2-(Pyrrolidin-3-yl)acetic acid | C6H11NO2 | CID 1502075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid [edoc.ub.uni-muenchen.de]

- 13. researchgate.net [researchgate.net]

- 14. aminer.org [aminer.org]

(S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride structure

An In-Depth Technical Guide to (S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride

Abstract: This technical guide provides a comprehensive overview of (S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride, a chiral building block of significant interest to the pharmaceutical and life sciences industries. The document delineates its fundamental physicochemical properties, structural features, and spectroscopic signature. It further explores established and innovative synthetic pathways, robust analytical quality control procedures, and critical safety considerations. The core of this guide focuses on the application of this molecule as a versatile scaffold in drug discovery, particularly as a constrained gamma-aminobutyric acid (GABA) analogue for targeting neurological pathways. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in the design of novel therapeutics.

Introduction: The Significance of a Chiral Scaffold

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich three-dimensional structure offers a distinct advantage over flat, aromatic systems, enabling more precise and complex interactions with biological targets.[3] (S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride emerges as a particularly valuable derivative within this class. As a chiral, bifunctional molecule, it provides a structurally constrained framework that mimics the neurotransmitter γ-aminobutyric acid (GABA), making it a compelling starting point for the development of novel central nervous system (CNS) agents.[4]

This guide offers a detailed exploration of this compound, moving from its fundamental chemical identity to its strategic application in modern drug discovery. We will examine the causality behind synthetic choices, the validation inherent in analytical protocols, and the mechanistic rationale for its use as a pharmacophore.

Molecular Structure and Physicochemical Profile

A thorough understanding of the molecule's intrinsic properties is the foundation for its effective application.

Structural Elucidation

(S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride is the salt form of a chiral secondary amine. Its structure is characterized by:

-

A five-membered saturated nitrogen heterocycle (the pyrrolidine ring).

-

An acetic acid moiety attached to the C3 position of the ring.

-

A defined stereocenter at the C3 position with (S)-configuration.

-

Protonation of the pyrrolidine nitrogen by hydrochloric acid, forming the ammonium salt, which enhances stability and aqueous solubility.

The IUPAC name for the compound is 2-[(3S)-pyrrolidin-3-yl]acetic acid;hydrochloride.[5]

Caption: Figure 1: Chemical Structure.

Physicochemical and Spectroscopic Data

Quantitative data is essential for experimental design, including reaction setup, purification, and formulation. The properties of (S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 2738332-07-3 | [5][6] |

| Molecular Formula | C₆H₁₂ClNO₂ | [6] |

| Molecular Weight | 165.62 g/mol | [5] |

| Appearance | White to off-white solid | Vendor Data |

| Melting Point | 178 °C (for free base) | [7] |

| Topological Polar Surface Area | 49.3 Ų | [5] |

| Storage Conditions | Inert atmosphere, room temperature | [6] |

Spectroscopic Characterization: Structural confirmation relies on standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the pyrrolidine ring protons, typically between 1.5-3.5 ppm. The protons of the acetic acid methylene group (CH₂COOH) would appear as a doublet around 2.4 ppm. The acidic proton of the carboxylic acid is often broad or not observed, while the two N-H protons of the ammonium salt will appear as a broad signal at a downfield shift.

-

¹³C NMR: The spectrum will display six distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~175 ppm). The carbons of the pyrrolidine ring will appear in the 25-60 ppm range, with the carbon bearing the side chain (C3) and the carbons adjacent to the nitrogen (C2, C5) being identifiable by their chemical shifts.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode will show the mass of the free base cation [M+H]⁺ at m/z 130.1.

Synthesis and Quality Control

The stereoselective synthesis of 3-substituted pyrrolidines is a well-explored area of organic chemistry, driven by the prevalence of this motif in bioactive molecules.[8]

Retrosynthetic Strategy

A common strategy for synthesizing this target involves the construction of a suitable pyrrolidine precursor with a functional group at the C3 position that can be elaborated into the acetic acid side chain. Key precursors often derive from readily available chiral starting materials.

Caption: Figure 2: Retrosynthetic analysis.

Experimental Protocol: A Representative Synthesis

This protocol describes a common, reliable pathway starting from a protected pyrrolidine derivative. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard practice, as it is stable under many reaction conditions but can be removed cleanly under acidic conditions, which concurrently forms the desired hydrochloride salt.[9]

Workflow: Synthesis from (S)-N-Boc-3-hydroxypyrrolidine

Caption: Figure 3: Synthetic workflow diagram.

Step-by-Step Methodology:

-

Tosylation: To a solution of (S)-N-Boc-3-hydroxypyrrolidine in pyridine at 0°C, add p-toluenesulfonyl chloride (TsCl) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: The tosyl group is an excellent leaving group, converting the poorly reactive hydroxyl group into a species susceptible to nucleophilic substitution.

-

Workup & Isolation: Quench the reaction with water and extract the product into ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

Cyanide Displacement: Dissolve the crude tosylate in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN) and heat the mixture to 60-70°C for 8-12 hours. Causality: The cyanide ion acts as a nucleophile, displacing the tosylate via an Sₙ2 reaction to form the corresponding nitrile. This step extends the carbon chain by one.

-

Hydrolysis and Deprotection: Cool the reaction mixture and dilute with water. Extract the nitrile product into diethyl ether. After drying and concentrating, add 6M aqueous HCl to the crude nitrile. Heat the mixture to reflux for 6-8 hours. Causality: Concentrated acid simultaneously hydrolyzes the nitrile functional group to a carboxylic acid and cleaves the Boc protecting group, revealing the secondary amine which is then protonated to form the hydrochloride salt.

-

Final Purification: Cool the aqueous solution and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities. Concentrate the aqueous layer under vacuum to dryness. The resulting solid can be further purified by recrystallization from an ethanol/ether mixture to yield the final product.

Analytical Quality Control Protocol

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount.

| Test | Method | Acceptance Criteria | Rationale |

| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to reference | Confirms chemical structure |

| Purity | RP-HPLC | ≥98.0% | Quantifies impurities |

| Enantiomeric Excess | Chiral HPLC | ≥99.0% ee | Confirms stereochemical integrity |

| Residual Solvent | GC-HS | Per ICH guidelines | Ensures safety for further use |

Applications in Drug Discovery

The structural features of (S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride make it a powerful tool for medicinal chemists, primarily as a constrained GABA analogue.

GABA-B Receptor Agonism

GABA is the primary inhibitory neurotransmitter in the CNS. Its receptors are divided into ionotropic GABA-A and metabotropic GABA-B types.[10] GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to downstream effects like the opening of K⁺ channels and inhibition of Ca²⁺ channels, resulting in prolonged neuronal inhibition.[11]

The flexible nature of the GABA molecule allows it to adopt multiple conformations. (S)-2-(pyrrolidin-3-yl)acetic acid locks the GABA pharmacophore into a specific three-dimensional orientation. This conformational restriction can lead to enhanced potency and selectivity for specific receptor subtypes compared to the endogenous ligand. The (S)-enantiomer is often crucial for achieving the correct spatial arrangement of the amine and carboxylic acid groups to fit the binding pocket of the GABA-B receptor.[12]

Caption: Figure 4: Simplified GABA-B receptor activation pathway.

A Versatile Scaffold for Novel Therapeutics

Beyond direct GABA agonism, the pyrrolidine scaffold is a foundational element in a wide range of therapeutic areas.[2][3] The title compound serves as an ideal starting point for further chemical modification.

-

N-functionalization: The secondary amine can be readily alkylated or acylated to introduce new substituents, exploring additional binding pockets or modifying pharmacokinetic properties.

-

Carboxylic Acid Derivatization: The acid can be converted to amides, esters, or other functional groups to create libraries of compounds for high-throughput screening.

-

Ring Substitution: While more complex, further substitution on the pyrrolidine ring is possible to fine-tune the molecule's shape and properties.

This versatility has led to the incorporation of the 3-substituted pyrrolidine motif in drugs targeting a diverse set of biological pathways, including nitric oxide synthase inhibition and chemokine receptor antagonism.[9]

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure user safety.

-

Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[6]

-

Spill & Disposal: In case of a spill, avoid dust formation and sweep up carefully. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride is more than a simple chemical reagent; it is a sophisticated tool for the modern medicinal chemist. Its defined stereochemistry, conformational rigidity, and bifunctional nature provide a robust platform for the rational design of novel therapeutics. Its structural relationship to GABA makes it particularly relevant for neuroscience research, while its utility as a chiral building block extends its reach into nearly every area of drug discovery. The synthetic and analytical protocols outlined in this guide serve as a validated framework for researchers to confidently incorporate this high-value scaffold into their development pipelines, accelerating the journey toward new and improved medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2738332-07-3|(S)-2-(Pyrrolidin-3-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 7. (S)-2-(pyrrolidin-3-yl)acetic acid | 122442-02-8 [amp.chemicalbook.com]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABA<sub>B</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to 2-(Pyrrolidin-3-yl)acetic Acid Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Pyrrolidin-3-yl)acetic acid hydrochloride, a versatile building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and pivotal applications in drug discovery, with a particular focus on its role as a conformational restraint in biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a pyrrolidine derivative characterized by an acetic acid moiety at the 3-position of the pyrrolidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

Chemical Structure and Stereoisomerism

The structure of 2-(Pyrrolidin-3-yl)acetic acid contains a chiral center at the 3-position of the pyrrolidine ring. Consequently, it can exist as two enantiomers, (S) and (R), or as a racemic mixture. The specific stereoisomer can significantly influence its biological activity and binding affinity to target proteins.

Diagram 1: Chemical Structure of this compound

A 2D representation of the chemical structure.

CAS Numbers and Physicochemical Properties

The Chemical Abstracts Service (CAS) has assigned specific numbers to the different forms of this compound, which are crucial for unambiguous identification in research and procurement.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (Racemic) | 80616-50-8[1] | C₆H₁₂ClNO₂ | 165.62 |

| (S)-2-(Pyrrolidin-3-yl)acetic acid hydrochloride | 2738332-07-3[2][3] | C₆H₁₂ClNO₂ | 165.62[3] |

| (R)-2-(Pyrrolidin-3-yl)acetic acid hydrochloride | N/A[4] | C₆H₁₂ClNO₂ | 165.62[4] |

The physicochemical properties of these compounds, such as solubility, pKa, and logP, are critical for designing experimental protocols, particularly for in vitro and in vivo studies. These properties are influenced by the presence of the ionizable carboxylic acid and amine groups, as well as the overall three-dimensional structure.

Part 2: Synthesis and Analytical Characterization

The synthesis of 2-(Pyrrolidin-3-yl)acetic acid and its enantiomers typically involves multi-step reaction sequences starting from readily available chiral or achiral precursors.

General Synthesis Strategies

A common approach for the synthesis of the racemic mixture involves the alkylation of a suitable pyrrolidine precursor followed by hydrolysis. The synthesis of specific enantiomers often employs chiral starting materials, such as glutamic acid or proline, or utilizes asymmetric synthesis methodologies.

Diagram 2: General Synthetic Workflow

A simplified workflow for the synthesis.

Step-by-Step Protocol: Example Synthesis of Racemic 2-(Pyrrolidin-3-yl)acetic acid

This is a generalized protocol and should be adapted and optimized based on laboratory conditions and available reagents.

-

Protection of the Pyrrolidine Nitrogen: Start with a commercially available 3-substituted pyrrolidine derivative. The nitrogen atom is typically protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions in subsequent steps.

-

Introduction of the Acetic Acid Precursor: The protected pyrrolidine is then reacted with a reagent that will serve as the precursor to the acetic acid side chain. This can be achieved through various methods, including alkylation with an appropriate electrophile.

-

Hydrolysis/Deprotection: The ester or nitrile group is then hydrolyzed to the carboxylic acid, and the nitrogen protecting group is removed, typically under acidic conditions, which also facilitates the formation of the hydrochloride salt.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Analytical Characterization

The identity and purity of this compound must be rigorously confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Chiral HPLC can be employed to determine the enantiomeric excess of the stereoisomers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid and amine.

Part 3: Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5] The incorporation of an acetic acid side chain at the 3-position provides a key vector for interaction with biological targets and for further chemical modification.

Role as a GABA Analogue and GABA Uptake Inhibitor

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. An imbalance in GABAergic signaling is implicated in various neurological and psychiatric disorders.[6] Molecules that can modulate the GABA system are therefore of significant therapeutic interest.

2-(Pyrrolidin-3-yl)acetic acid is a structural analogue of GABA. This structural similarity allows it to interact with components of the GABAergic system, such as GABA transporters (GATs). Research has shown that derivatives of pyrrolidine-2-acetic acid can act as potent GABA uptake inhibitors.[7][8][9] By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the concentration of GABA available to bind to its receptors, thereby enhancing inhibitory neurotransmission.

The stereochemistry at the C-2 and C-4 positions of substituted pyrrolidine-2-acetic acid derivatives has been shown to be crucial for their inhibitory potency at GAT-1 and GAT-3.[9] While the direct inhibitory activity of 2-(pyrrolidin-3-yl)acetic acid itself on GABA transporters is a subject for further investigation, its structural motif makes it a valuable starting point for the design of novel GABA uptake inhibitors.

Diagram 3: Mechanism of GABA Uptake Inhibition

Inhibition of GABA reuptake by a transporter inhibitor.

A Versatile Scaffold for Novel Therapeutics

Beyond its potential role in modulating the GABAergic system, the pyrrolidine ring is a versatile scaffold for the development of a wide range of therapeutic agents.[5] The 3-substituted pattern of 2-(pyrrolidin-3-yl)acetic acid offers a distinct substitution pattern compared to the more commonly explored 2-substituted proline derivatives. This allows for the exploration of new chemical space and the development of compounds with novel biological activities.

The carboxylic acid functional group serves as a convenient handle for further chemical modifications, such as amide bond formation, allowing for the attachment of various pharmacophores to explore structure-activity relationships (SAR).

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data sheets for similar compounds, this compound may be harmful if swallowed and can cause skin and serious eye irritation.[10] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood.

Mandatory PPE includes:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

A lab coat

Storage and Stability

This compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is often recommended to maintain its stability.

Conclusion

This compound is a valuable and versatile building block for researchers and drug development professionals. Its well-defined structure, including its stereochemical properties, makes it an attractive starting point for the synthesis of novel compounds targeting a range of biological systems, most notably the GABAergic system. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe use in the laboratory. The continued exploration of this and related pyrrolidine scaffolds holds significant promise for the discovery of new and improved therapeutics.

References

- 1. 80616-50-8|this compound|BLD Pharm [bldpharm.com]

- 2. 2738332-07-3|(S)-2-(Pyrrolidin-3-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-2-(Pyrrolidin-3-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid [edoc.ub.uni-muenchen.de]

- 8. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to 2-(Pyrrolidin-3-yl)acetic Acid Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-3-yl)acetic acid hydrochloride, a key chiral building block in medicinal chemistry. The document details its fundamental physicochemical properties, including its molecular weight, structure, and stereochemistry. It further explores generalized synthetic strategies and presents detailed, field-proven experimental protocols for its derivatization. Core applications in drug discovery are discussed, emphasizing its role as a versatile scaffold. Finally, essential safety, handling, and analytical methodologies are outlined to provide a complete resource for laboratory professionals.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous natural products and pharmacologically active agents underscores its importance.[3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving specific and high-affinity interactions with biological targets.[3] Furthermore, the stereogenic centers inherent in substituted pyrrolidines provide a basis for designing potent and selective therapeutics, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3]

This compound is a versatile chiral building block that incorporates both the valuable pyrrolidine motif and a carboxylic acid functional group, making it an ideal starting point for the synthesis of a diverse range of more complex molecules.[4] This guide serves as a technical resource for researchers, consolidating critical data and methodologies related to this important synthetic intermediate.

Physicochemical and Structural Properties

The fundamental identity of this compound is defined by its chemical structure and associated properties. As a chiral molecule, it exists as two enantiomers, (S) and (R), and is typically supplied as a hydrochloride salt to improve stability and handling. The parent compound, the free base, has a molecular weight of 129.16 g/mol .[5][6]

A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | [7] |

| Molecular Weight | 165.62 g/mol | [7] |

| IUPAC Name | 2-(pyrrolidin-3-yl)acetic acid;hydrochloride | [7] |

| Parent Compound MW | 129.16 g/mol | [5] |

| Appearance | White to off-white solid (typical) | N/A |

| Solubility | Soluble in water | N/A |

The presence of a chiral center at the 3-position of the pyrrolidine ring is a critical feature. The absolute stereochemistry ((R) or (S)) must be controlled or determined during synthesis and application, as biological systems are highly stereoselective.

Synthesis and Derivatization Strategies

The synthesis of chiral pyrrolidines often starts from readily available chiral precursors, such as proline or hydroxyproline, or employs asymmetric synthesis methodologies.[8] For 2-(Pyrrolidin-3-yl)acetic acid, synthetic routes can be designed to establish the desired stereochemistry at the C3 position.[9][10]

A common final step in the preparation of this compound is the formation of the hydrochloride salt, which is typically achieved by treating a solution of the free base with hydrochloric acid.

Experimental Protocol 1: General Procedure for Amide Coupling

A primary application of 2-(Pyrrolidin-3-yl)acetic acid is in the synthesis of amides, which are common linkages in pharmaceutical agents. This requires coupling the carboxylic acid group with a primary or secondary amine. A critical consideration is the presence of the secondary amine within the pyrrolidine ring, which is also nucleophilic. To achieve selective coupling at the carboxylic acid, the pyrrolidine nitrogen must first be protected, typically with a tert-butoxycarbonyl (Boc) group.

Objective: To describe a reliable, two-stage protocol for the synthesis of an amide derivative from N-Boc-2-(pyrrolidin-3-yl)acetic acid and a generic primary amine (R-NH₂), followed by deprotection.

Causality: The Boc protecting group is chosen for its stability under common coupling conditions and its straightforward removal under acidic conditions, ensuring the integrity of the newly formed amide bond.

Step 1: Amide Coupling (EDC/HOBt)

-

Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-2-(pyrrolidin-3-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir at 0 °C for 20-30 minutes. This forms the active ester intermediate.

-

Coupling: Add the desired primary amine (R-NH₂) (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup & Purification: Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield the pure N-Boc protected amide.

Step 2: Boc Deprotection

-

Deprotection: Dissolve the purified N-Boc protected amide from Step 1 in a suitable solvent like DCM or 1,4-dioxane.

-

Acid Treatment: Add an excess of a strong acid, such as 4 M HCl in dioxane or trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material.

-

Isolation: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene may be necessary to remove residual acid. The resulting product is the final amide as its hydrochloride or trifluoroacetate salt.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Core Applications in Drug Discovery

The structural features of this compound make it a valuable scaffold for designing novel bioactive compounds.[1] Its derivatives have been explored for a wide range of therapeutic targets.

-

CNS Agents: The pyrrolidine scaffold is a common feature in molecules targeting the central nervous system (CNS). The conformational rigidity and basic nitrogen atom can facilitate interactions with neurotransmitter receptors and transporters.

-

Enzyme Inhibitors: The carboxylic acid handle allows for the introduction of pharmacophores that can interact with the active sites of enzymes, such as proteases or kinases.[1]

-

Antibacterial and Antiviral Agents: Pyrrolidine-based structures are integral to various antimicrobial and antiviral drugs, where the ring system helps to correctly orient functional groups for target binding.[1][2]

The diagram below illustrates the role of this compound as a versatile intermediate.

Analytical Methods

Ensuring the chemical purity and, critically, the enantiomeric purity of 2-(Pyrrolidin-3-yl)acetic acid and its derivatives is paramount.[11]

-

Structural Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to confirm the molecular structure and connectivity. Mass Spectrometry (MS) confirms the molecular weight.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC), often coupled with a UV or MS detector, is the standard method for determining chemical purity.

-

Chiral Analysis: Determining the enantiomeric excess (%ee) is crucial. This is typically achieved via chiral HPLC, which uses a chiral stationary phase (CSP) to separate the enantiomers.[11][12] Alternatively, an indirect method can be used where the compound is reacted with a chiral derivatizing agent (like Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral HPLC column.[13][14]

The workflow for chiral analysis is a critical process in quality control for drug development.

Safety and Handling

This compound is classified as an irritant.[7] Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[15]

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a high-value chiral building block with significant applications in pharmaceutical research and development. Its defined stereochemistry and bifunctional nature—possessing both a nucleophilic secondary amine and a versatile carboxylic acid—make it an excellent starting point for synthesizing diverse libraries of compounds. A thorough understanding of its properties, handling requirements, and derivatization chemistry, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutic agents.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 5. (S)-2-(Pyrrolidin-3-yl)acetic acid | C6H11NO2 | CID 1502075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidin-3-yl-acetic acid | C6H11NO2 | CID 4125298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Synthesis of a New Chiral Pyrrolidine † | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Aqueous Solubility Determination of 2-(Pyrrolidin-3-yl)acetic acid Hydrochloride

Abstract

Aqueous solubility is a cornerstone of drug development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive framework for determining the aqueous solubility of 2-(Pyrrolidin-3-yl)acetic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Recognizing that a pre-determined solubility value is not publicly available, this document empowers researchers with the theoretical knowledge and practical, step-by-step protocols necessary to generate this critical data in-house. We will delve into the physicochemical properties of the molecule, explore the theoretical underpinnings of its pH-dependent solubility, and provide a detailed methodology for the gold-standard shake-flask equilibrium solubility assay, supplemented by insights into higher-throughput kinetic assays for early-stage discovery.

Introduction: The Criticality of Aqueous Solubility

In the journey of a drug candidate from discovery to clinical application, few physicochemical properties are as fundamental as aqueous solubility.[1][2] It dictates the maximum concentration a compound can achieve in solution, which directly impacts its absorption from the gastrointestinal tract and its suitability for various dosage forms.[3] Poor solubility can lead to erratic absorption, low bioavailability, and underestimated toxicity, ultimately increasing development costs and the risk of late-stage failure.[1]

This compound is a molecule featuring a pyrrolidine ring, a secondary amine, and a carboxylic acid. This structure makes it zwitterionic, with its net charge and, consequently, its solubility, being highly dependent on the pH of the aqueous environment. The hydrochloride salt form is typically employed to enhance the solubility and stability of the parent molecule. This guide provides the necessary protocols to accurately quantify this essential parameter.

Physicochemical Characterization

Before embarking on experimental determination, a thorough understanding of the compound's properties is essential. These parameters inform experimental design choices, such as buffer selection and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | PubChem[4] |

| Molecular Weight | 165.62 g/mol | PubChem[4] |

| Parent Compound XLogP3-AA | -2.6 | PubChem[5] |

| Topological Polar Surface Area | 49.3 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 3 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

Note: The XLogP3-AA value is for the parent free base, (S)-2-(Pyrrolidin-3-yl)acetic acid. The low value suggests high hydrophilicity.

Theoretical Framework: pH-Dependent Solubility

2-(Pyrrolidin-3-yl)acetic acid possesses two ionizable groups: a carboxylic acid (acidic) and a secondary amine in the pyrrolidine ring (basic).

-

At low pH (e.g., pH 1-2), the carboxylic acid will be largely protonated (neutral), while the amine will be protonated (positive charge). The net positive charge, enhanced by the hydrochloride counter-ion, is expected to lead to high water solubility.

-

Near the isoelectric point (pI) , the compound will exist predominantly as a zwitterion (protonated amine, deprotonated carboxylate). This form often exhibits the lowest aqueous solubility due to strong intermolecular electrostatic interactions in the crystal lattice.

-

At high pH (e.g., pH > 9-10), the carboxylic acid will be deprotonated (negative charge), and the amine will be neutral. The net negative charge will again promote high water solubility.

This "U-shaped" solubility-pH profile is characteristic of zwitterionic compounds. Therefore, determining solubility at a single pH is insufficient; a comprehensive assessment requires measurements across a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4).

Equilibrium vs. Kinetic Solubility: Choosing the Right Assay

Two primary types of solubility assays are employed in drug discovery.[1][2]

-

Kinetic Solubility: This high-throughput method is used in early discovery.[2][6] It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point of precipitation, often via light scattering (nephelometry) or UV absorbance after filtration.[2][7] While fast, this method measures the solubility of a compound precipitating from a supersaturated solution and may not represent true thermodynamic equilibrium.[8]

-

Thermodynamic (Equilibrium) Solubility: This method measures the true saturation solubility of a compound where the dissolved state is in equilibrium with the solid state.[3][9] It is considered the gold standard for lead optimization and pre-formulation.[1][9] The shake-flask method is the most common approach and is detailed in the following section.[8][10]

Protocol: Thermodynamic Solubility via Shake-Flask Method (OECD 105)

This protocol is based on the principles outlined in the OECD Guideline 105 for Water Solubility.[11][12][13] It is designed to establish the equilibrium solubility at a controlled temperature.

Rationale and Self-Validation

The core principle is to saturate an aqueous medium with an excess of the solid compound, allow the system to reach equilibrium, separate the solid and liquid phases, and quantify the concentration of the dissolved compound in the supernatant. The inclusion of multiple time points (e.g., 24 and 48 hours) serves as a self-validating mechanism; if the measured concentrations are consistent at both times, it provides confidence that equilibrium has been reached.[1]

Materials & Equipment

-

This compound (solid powder)

-

Reagent-grade water (e.g., Milli-Q or 18.2 MΩ·cm)

-

Phosphate-buffered saline (PBS) tablets or reagents for pH 7.4

-

Citrate buffer reagents for pH ~2-5

-

Orbital shaker with temperature control (e.g., 25 °C)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Calibrated pH meter

-

Centrifuge capable of >10,000 x g

-

Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, pre-screened for low compound binding)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

Detailed Step-by-Step Procedure

-

Preparation of Buffers: Prepare aqueous buffers at the desired pH values (e.g., pH 2.0, 5.0, and 7.4). Filter each buffer through a 0.45 µm filter before use.[6]

-

Preliminary Test (Optional but Recommended): To estimate the solubility range, add the compound in small, incremental amounts to a known volume of water and shake vigorously. This helps determine the appropriate amount of excess solid to use in the definitive experiment.[10]

-

Assay Setup:

-

Accurately weigh approximately 2-5 mg of this compound into three separate glass vials for each pH condition. The key is to ensure an excess of solid material remains undissolved at equilibrium.

-

Add a precise volume (e.g., 1.0 mL) of the appropriate pH buffer to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

-

Allow the samples to equilibrate for at least 24 hours.[1][9] A longer incubation time may be necessary and should be confirmed by sampling at multiple time points (e.g., 24h and 48h).

-

-

Sampling and Phase Separation:

-

At the 24-hour time point, carefully remove the vials. Visually confirm the presence of undissolved solid.

-

Allow the vials to stand for 30 minutes to let heavy solids settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant. Causality: Centrifugation is critical to remove the bulk of the solid phase before filtration, preventing the filter from clogging and minimizing potential artifacts.

-

Immediately filter the supernatant through a low-binding 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.

-

-

Repeat Sampling: Return the vials to the shaker and repeat the sampling process at the 48-hour time point to confirm equilibrium has been reached.

-

Quantification by HPLC-UV:

-

Prepare a series of calibration standards of the compound in the relevant buffer. The concentration range should bracket the expected solubility.

-

Develop a suitable HPLC method (e.g., reverse-phase C18 column with a mobile phase of water and acetonitrile containing 0.1% formic acid).[14]

-

Analyze the filtered samples and the calibration standards by HPLC-UV.

-

-

Data Analysis:

-

Construct a calibration curve of UV peak area versus concentration for the standards.

-

Use the regression equation from the calibration curve to calculate the concentration of the compound in the filtered samples.

-

The solubility is the average concentration from the replicate vials. Compare the 24h and 48h results; if they are within 10-15% of each other, equilibrium can be assumed. Report the final value in µg/mL and µM.

-

Conclusion

Determining the aqueous solubility of this compound is a non-trivial but essential task for its development as a potential therapeutic agent. While a specific value is not readily published, this guide provides the scientific rationale and a robust, self-validating experimental protocol based on the industry-standard shake-flask method. By carefully controlling parameters such as pH and temperature and employing a validated analytical technique, researchers can generate high-quality, reliable solubility data. This information is fundamental for making informed decisions in lead optimization, formulation development, and advancing promising compounds through the drug development pipeline.

References

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-(Pyrrolidin-3-yl)acetic acid | C6H11NO2 | CID 1502075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. asianpubs.org [asianpubs.org]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide on the Mechanism of Action of Pyrrolidin-3-yl Acetic Acid Analogs as GABA Transporter Modulators

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for pyrrolidine acetic acid derivatives, with a primary focus on their role as inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs). Due to the extensive research available on the 2-(pyrrolidin-2-yl)acetic acid scaffold, this document will use it as a foundational model to explore the structure-activity relationships, pharmacological effects, and the experimental methodologies used to characterize this class of compounds. While direct data on 2-(pyrrolidin-3-yl)acetic acid hydrochloride is limited, the principles and techniques detailed herein offer a robust framework for its investigation and for the broader field of GAT inhibitor development. This guide is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.

Introduction: The GABAergic System and the Role of GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1]

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through the action of four distinct GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter-1 (BGT-1).[2] These transporters are critical in regulating the concentration and duration of GABA in the synapse, thereby shaping inhibitory signaling. Consequently, inhibitors of GATs have emerged as a promising therapeutic strategy to enhance GABAergic tone and treat CNS disorders.[3]

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities.[4] Notably, derivatives of pyrrolidine-acetic acid have been identified as potent inhibitors of GABA transporters.[5]

The Focus of This Guide: Pyrrolidine-Acetic Acid Derivatives

While the user query specified this compound, the available scientific literature extensively covers the 2-(pyrrolidin-2-yl)acetic acid scaffold as a potent GAT inhibitor. This guide will therefore focus on the well-characterized 2-yl isomer to provide a detailed understanding of the mechanism of action and the experimental approaches used for its study. The principles of structure-activity relationships and experimental design discussed can be extrapolated to investigate the 3-yl isomer and other related compounds.

Mechanism of Action: Inhibition of GABA Transporters

The primary mechanism of action for bioactive pyrrolidine-acetic acid derivatives is the competitive inhibition of GABA transporters. By binding to the transporters, these compounds block the reuptake of GABA from the synaptic cleft, leading to an increased concentration and prolonged action of GABA at its receptors.

Caption: The GABAergic synapse and the site of action for GAT inhibitors.

Subtype Selectivity

There are four known subtypes of GABA transporters, and the pharmacological profile of an inhibitor is defined by its potency and selectivity for each subtype.

-

GAT-1: Primarily located on neurons and is the major GAT in the brain.[3]

-

GAT-2: Found in the brain, but also in peripheral tissues like the liver and kidneys.

-

GAT-3: Predominantly expressed in glial cells.

-

BGT-1: Transports both GABA and betaine.

The development of subtype-selective inhibitors is a key goal in medicinal chemistry to achieve targeted therapeutic effects and minimize off-target side effects.

Structure-Activity Relationship (SAR) of Pyrrolidine-2-yl-acetic Acid Derivatives

The potency and selectivity of pyrrolidine-2-yl-acetic acid derivatives as GAT inhibitors are highly dependent on their stereochemistry and the nature of substituents on the pyrrolidine ring and the nitrogen atom.[6][7]

Stereochemistry

The stereochemistry at the C-2 position of the pyrrolidine ring is crucial for GAT-1 activity. Studies have shown that the (2S)-configuration is preferred for potent inhibition of GAT-1.[5][7]

Substitution on the Pyrrolidine Ring

The introduction of substituents on the pyrrolidine ring can modulate the potency and selectivity of the compounds. For example, a hydroxyl group at the C-4 position has been shown to be detrimental to the potency at both GAT-1 and GAT-3.[5]

N-Substitution

Substitution on the nitrogen atom of the pyrrolidine ring with bulky, lipophilic groups can lead to highly potent GAT-1 and GAT-3 inhibitors.[5]

Experimental Protocols for Characterizing GAT Inhibitors

The characterization of novel GAT inhibitors involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

GABA Uptake Assay

This is a functional assay that directly measures the inhibition of GABA transport into cells expressing a specific GAT subtype.

Principle: Cells stably or transiently expressing a GAT subtype are incubated with a radiolabeled GABA substrate (e.g., [³H]GABA) in the presence and absence of the test compound. The amount of radioactivity accumulated inside the cells is measured, and the inhibitory potency of the compound is determined.

Step-by-Step Methodology:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells or other suitable cell lines stably or transiently expressing the GAT subtype of interest.

-

Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Washing: On the day of the assay, wash the cells with an appropriate assay buffer.

-

Pre-incubation: Pre-incubate the cells with the test compound at various concentrations for a defined period.

-

Initiation of Uptake: Add a solution containing [³H]GABA to initiate the uptake reaction.

-

Termination of Uptake: After a specific incubation time, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of GABA uptake at each concentration of the test compound and determine the IC₅₀ value.

Caption: Experimental workflow for a GABA uptake assay.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the binding site of a GAT.

Principle: A radiolabeled ligand with known affinity for the GAT is incubated with a preparation of membranes from cells expressing the transporter, in the presence and absence of the test compound. The ability of the test compound to displace the radioligand from the transporter is measured, and its binding affinity (Ki) is determined.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cells expressing the GAT of interest.

-

Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine for GAT-1) and varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the reported inhibitory potencies of selected 2-substituted pyrrolidine-2-yl-acetic acid derivatives at mouse and human GAT subtypes.[6]

| Compound | Target | pIC₅₀ | pKi |

| rac-(u)-13c | mGAT1 | 5.67 | 6.99 |

| rac-(u)-13c | hGAT-1 | 6.14 | 7.18 |

| rac-(u)-13d | mGAT4 | High Potency | - |

Data extracted from Steffan et al., 2015.[6]

Conclusion and Future Directions

Pyrrolidine-acetic acid derivatives represent a promising class of GABA transporter inhibitors with therapeutic potential for a range of CNS disorders. The extensive research on the 2-(pyrrolidin-2-yl)acetic acid scaffold has provided valuable insights into the structure-activity relationships governing their potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel GAT inhibitors.

Future research on this compound and its analogs should focus on:

-

Synthesis and Pharmacological Evaluation: A systematic investigation of the 3-yl isomer and its derivatives is required to determine their potency and selectivity for GAT subtypes.

-

Structure-Activity Relationship Studies: Elucidating the SAR for the 3-yl scaffold will guide the design of more potent and selective inhibitors.

-

In Vivo Studies: Promising candidates should be evaluated in animal models of CNS disorders to assess their therapeutic efficacy.

By applying the principles and methodologies outlined in this technical guide, researchers can advance the development of novel GAT inhibitors with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid [edoc.ub.uni-muenchen.de]

- 6. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological activity of 2-(Pyrrolidin-3-yl)acetic acid hydrochloride

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Pyrrolidin-3-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, lauded for its structural versatility and presence in numerous FDA-approved therapeutics.[1][2][3] Its non-planar, sp³-hybridized nature allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[1][2][3] Within the vast landscape of pyrrolidine-containing molecules, those that act as analogues of neurotransmitters have garnered significant attention, particularly in the realm of neuroscience. This guide delves into the untapped potential of this compound, a compound that, by its very structure, suggests a compelling biological narrative. While direct literature on this specific molecule is nascent, its structural similarity to known neuroactive compounds, particularly γ-aminobutyric acid (GABA) analogues, provides a strong rationale for its investigation as a modulator of the GABAergic system. This document serves as both a theoretical framework and a practical guide for researchers aiming to elucidate the biological activity and therapeutic promise of this intriguing molecule.

The Central Hypothesis: A Novel GABAergic Modulator

At the core of our investigation is the hypothesis that this compound functions as a modulator of the GABAergic system. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[4] Consequently, molecules that can potentiate GABAergic signaling are of immense therapeutic interest.

The structural features of this compound provide a strong basis for this hypothesis:

-

GABA Analogue: The molecule incorporates a carboxylic acid moiety and a nitrogen atom, separated by a four-carbon backbone (when considering the path through the pyrrolidine ring), which is a characteristic feature of GABA analogues.[5]

-

Constrained Conformation: The pyrrolidine ring introduces conformational rigidity, which can enhance binding affinity and selectivity for specific biological targets compared to the flexible structure of GABA itself.[6]

-

Precedent in Pyrrolidine Derivatives: A substantial body of research has demonstrated that derivatives of pyrrolidine-2-acetic acid act as potent and selective inhibitors of GABA transporters (GATs).[7][8][9] These transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing GABAergic neurotransmission.

Given these points, we posit that this compound is a prime candidate for investigation as a novel GAT inhibitor.

Proposed Mechanism of Action: Inhibition of GABA Reuptake

The primary proposed mechanism of action for this compound is the inhibition of GABA transporters. There are four known subtypes of GATs: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). GAT1 is the most abundant and well-studied subtype in the brain and is a validated target for anticonvulsant drugs. By blocking these transporters, the compound would increase the extracellular concentration of GABA, leading to enhanced activation of postsynaptic GABA receptors and a net inhibitory effect on neuronal excitability.

Caption: Hypothesized mechanism of this compound at a GABAergic synapse.

A Roadmap for Investigation: Experimental Protocols

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary, progressing from in vitro characterization to in vivo validation. The following protocols are designed to provide a comprehensive evaluation of the biological activity of this compound.

Experimental Workflow

The overall workflow for investigating the biological activity of the target compound is outlined below. This systematic progression ensures that each step builds upon validated data from the previous stage.

Caption: A systematic workflow for the biological evaluation of this compound.

In Vitro Assays: Target Engagement and Functional Activity

2.2.1. GAT Binding Assays

Objective: To determine the binding affinity of this compound for the four human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, and hBGT1).

Methodology:

-

Cell Line Preparation: Utilize HEK293 cells stably expressing each of the four human GAT subtypes.

-

Membrane Preparation: Prepare cell membranes from each cell line through homogenization and centrifugation.

-

Radioligand Binding:

-

For hGAT1, use [³H]tiagabine as the radioligand.

-

For hGAT2, hGAT3, and hBGT1, use [³H]GABA in the presence of a GAT1-selective inhibitor to prevent binding to any residual GAT1.

-

-

Assay Protocol:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 (inhibitory concentration 50%) value by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

2.2.2. [³H]GABA Uptake Assays

Objective: To measure the functional inhibition of GABA transport by this compound in cells expressing each of the four hGAT subtypes.

Methodology:

-

Cell Culture: Plate the hGAT-expressing HEK293 cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.

-

Uptake Initiation: Add a solution containing a fixed concentration of [³H]GABA to initiate the uptake.

-

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percentage of GABA uptake inhibition at each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Studies: Pharmacokinetics and Efficacy

2.3.1. Pharmacokinetic (PK) and Blood-Brain Barrier (BBB) Penetration Studies

Objective: To assess the ability of the compound to cross the blood-brain barrier and achieve therapeutic concentrations in the CNS.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

-

Sample Collection: Collect blood and brain tissue samples at multiple time points post-dosing.

-

Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

-

Data Analysis: Calculate key PK parameters, including half-life, clearance, volume of distribution, and oral bioavailability. Determine the brain-to-plasma concentration ratio to assess BBB penetration.

2.3.2. Animal Models of Efficacy

Objective: To evaluate the therapeutic potential of the compound in preclinical models of neurological disorders.

Example Protocol: Maximal Electroshock (MES) Seizure Model (for Anticonvulsant Activity)

-

Animal Model: Use male CF-1 mice.

-

Dosing: Administer varying doses of the test compound or vehicle control intraperitoneally (IP).

-

Seizure Induction: At the time of predicted peak brain exposure (determined from PK studies), induce seizures by applying a brief electrical stimulus via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: Determine the ED50 (effective dose 50%) for protection against seizures.

Data Presentation and Interpretation